molecular formula C13H9NO2 B060964 8-Hydroxyacridin-1(10H)-one CAS No. 191915-75-0

8-Hydroxyacridin-1(10H)-one

Cat. No.: B060964
CAS No.: 191915-75-0
M. Wt: 211.22 g/mol
InChI Key: YHTTZXVBJOFCSE-UHFFFAOYSA-N
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Description

8-Hydroxyacridin-1(10H)-one is a heterocyclic compound belonging to the acridine family, characterized by a fused aromatic ring system with a hydroxyl (-OH) substituent at the 8-position. This structural feature confers unique physicochemical properties, including tautomerism and hydrogen-bonding capabilities, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

191915-75-0

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

acridine-1,8-diol

InChI

InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H

InChI Key

YHTTZXVBJOFCSE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O

Isomeric SMILES

C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O

Synonyms

1,8-Acridinediol (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 8-Hydroxyacridin-1(10H)-one and Analogs
Compound Name Molecular Formula Molecular Weight (Da) LogP Melting Point (°C) Solubility (mg/mL)
This compound* C₁₃H₉NO₂ 211.22 ~2.4† Not reported ~0.047‡
1-Hydroxy-3-methoxyacridin-9(10H)-one C₁₄H₁₂O₃ 241.25 2.4 Not reported Not reported
1-Methoxy-10H-acridin-9-one C₁₄H₁₁NO₂ 225.25 2.69 Not reported Not reported
Acridin-9(10H)-one C₁₃H₉NO 195.22 2.66 Not reported 0.047
2-Chloroacridin-9(10H)-one C₁₃H₈ClNO 229.67 ~3.0 Not reported Not reported

*Estimated based on analogs in and .
†Predicted using RDkit (similar to 1-hydroxyacridone, LogP = 2.39) .
‡From Acridin-9(10H)-one solubility data .

Key Observations :

  • The hydroxyl and methoxy substituents increase molecular weight and LogP compared to unsubstituted Acridin-9(10H)-one, reducing aqueous solubility .

Key Observations :

  • Halogenated derivatives (e.g., 7-Fluoro, 7-Chloro) exhibit higher melting points, suggesting enhanced crystallinity and stability .
  • Tautomerism in hydroxy-substituted acridinones (e.g., IVc) is critical for biological activity, as seen in DNA gyrase inhibition studies .

Key Observations :

  • Hydroxy and amino substituents enhance interactions with biological targets (e.g., DNA, enzymes) through hydrogen bonding and intercalation .
  • Chloro substituents improve fluorescence properties, making derivatives like 2-Chloroacridin-9(10H)-one valuable in imaging and diagnostics .

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